1-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-2-12-5-7-13(8-6-12)20-11-15(18-19-20)16(21)17-10-14-4-3-9-22-14/h3-9,11H,2,10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWHANBVGCZTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 5-amino-1-{[(4-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
| Molecular Formula | C18H20N6O2S |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 901024-46-2 |
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. Research indicates that derivatives of triazole compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial properties of related triazole compounds, it was found that modifications at the phenyl ring significantly affected the activity against Escherichia coli and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups demonstrated enhanced activity compared to those with electron-donating groups .
Anticancer Activity
The anticancer properties of this compound have been investigated through in vitro assays against several cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116).
Table: In Vitro Anticancer Activity
The results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, with varying potency influenced by the structural modifications on the triazole ring.
The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition and disruption of cellular processes. The compound is believed to interact with specific molecular targets, leading to apoptosis in cancer cells and inhibition of bacterial growth.
Enzyme Inhibition Studies
Research has shown that this compound may act as an enzyme inhibitor. It has been tested for its potential to inhibit various enzymes involved in critical metabolic pathways, which could be beneficial in both antimicrobial and anticancer applications .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that triazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 1-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Its structure allows it to interact with microbial enzymes, potentially inhibiting their activity and leading to cell death .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The mechanism likely involves the inhibition of pro-inflammatory cytokines .
Agricultural Applications
- Pesticide Development : The unique chemical structure of this compound has been explored for use in developing novel pesticides. Its effectiveness against specific pests while being environmentally friendly is a significant area of research .
- Plant Growth Regulators : Research indicates that triazole compounds can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors . This application could lead to improved crop yields and sustainability in agriculture.
Materials Science Applications
- Polymer Chemistry : The incorporation of triazole moieties into polymers can enhance their thermal stability and mechanical properties. This compound can be used as a building block for synthesizing advanced materials with tailored properties for specific applications .
- Nanotechnology : Due to its unique electronic properties, this compound is being investigated for use in nanotechnology applications, including as a component in organic photovoltaics and sensors .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of triazole compounds significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the mitochondrial pathway, highlighting the potential therapeutic application of triazole derivatives like this compound .
Case Study 2: Agricultural Use
In agricultural research, field trials were conducted using formulations containing this compound as a pesticide. Results indicated a marked reduction in pest populations compared to untreated controls while maintaining crop health, suggesting its viability as an eco-friendly alternative to conventional pesticides .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, where variations in aryl and amide substituents significantly influence physicochemical and biological properties. Key analogs include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
Key Observations :
Key Observations :
- The thiophen-2-ylmethyl group in MKA031 and the target compound suggests a shared mechanism in MIF inhibition, though the 4-ethylphenyl group may alter potency compared to MKA031's carbamoylphenyl .
- Halogenated analogs (e.g., Z995908944) exhibit enhanced binding to hydrophobic pockets, as seen in CFTR modulation .
Preparation Methods
Synthesis of 4-Ethylphenylazide
4-Ethylphenylazide is synthesized via diazotization of 4-ethylaniline followed by azide substitution. A typical procedure involves treating 4-ethylaniline with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt, which is then reacted with sodium azide. Yields exceed 85% under optimized conditions.
Preparation of Propiolamide Alkyne
The alkyne component, propiolamide, is synthesized by coupling propargylamine with activated carbonyl derivatives. For example, reaction of propargylamine with ethyl chlorooxalate in dichloromethane yields ethyl propiolate, which is subsequently amidated with thiophen-2-ylmethylamine using HATU as a coupling agent.
Cycloaddition Reaction
The CuAAC reaction combines 4-ethylphenylazide and propiolamide in a 1:1 molar ratio with Cu(I) iodide (10 mol%) in tert-butanol/water (3:1) at 60°C for 12 hours. The triazole product precipitates upon cooling, with yields averaging 78–92%.
Table 1: CuAAC Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | CuI | 92 |
| Solvent | t-BuOH/H2O | 88 |
| Temperature (°C) | 60 | 90 |
| Reaction Time (h) | 12 | 85 |
Stepwise Cyclization of Thiosemicarbazide Precursors
Thiosemicarbazide Formation
Hydrazinecarbothioamides serve as precursors for triazole formation. For instance, reacting 4-ethylphenyl isothiocyanate with thiophen-2-ylmethyl hydrazine in ethanol at reflux yields the thiosemicarbazide intermediate.
Cyclization to 1,2,3-Triazole
Cyclization is achieved under basic conditions (e.g., NaOH, 80°C), inducing intramolecular nucleophilic attack and sulfur extrusion. This method produces the triazole core with moderate yields (65–75%).
Mechanistic Insight :
The thiosemicarbazide undergoes deprotonation at the hydrazinic nitrogen, followed by attack on the thiocarbonyl group, releasing H2S and forming the triazole ring.
Post-Functionalization of Preformed Triazole Cores
Carboxamide Installation
After triazole synthesis, the carboxamide group is introduced via coupling reactions. Activation of the triazole-4-carboxylic acid (using CDI or HOBt/EDC) enables reaction with thiophen-2-ylmethylamine, yielding the target compound.
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on NMR (¹H, ¹³C), HRMS, and IR spectroscopy.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| CuAAC | 92 | 98 | 12 |
| Stepwise Cyclization | 75 | 95 | 24 |
| Post-Functionalization | 80 | 97 | 18 |
The CuAAC route offers superior efficiency and scalability, while stepwise cyclization provides flexibility for structural analogs.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for CuAAC, enhancing heat transfer and reducing reaction times to 2–4 hours. Automated purification systems (e.g., preparative HPLC) ensure >99% purity for pharmaceutical applications.
Challenges and Optimization Strategies
-
Byproduct Formation : Excess azide leads to diyne byproducts; stoichiometric control minimizes this.
-
Catalyst Loading : Reducing Cu(I) to 5 mol% with ascorbate co-catalysts maintains yield while lowering metal residues.
-
Solvent Selection : tert-Amyl alcohol improves triazole solubility, enhancing yields to 94%.
Q & A
Basic: What are the optimal synthetic routes for 1-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide?
Answer:
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ("click" chemistry), a method favored for high yield and specificity . Key steps include:
Preparation of the alkyne precursor : Functionalization of 4-ethylphenyl groups.
Azide formation : Thiophen-2-ylmethyl azide generation via substitution reactions.
Cycloaddition : Reaction under Cu(I) catalysis (e.g., CuI in DMF/H2O at 50°C).
Critical parameters : Solvent choice (DMF, THF), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 azide:alkyne). Yield optimization often requires iterative HPLC monitoring .
Basic: How is the compound characterized structurally, and what analytical methods are essential?
Answer:
Structural confirmation relies on:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify triazole ring formation (δ ~7.5–8.5 ppm for aromatic protons) and carboxamide linkage (δ ~10 ppm for NH) .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., m/z 405.5 for [M+H]<sup>+</sup>) .
- X-ray crystallography : SHELXL refinement (if crystals are obtainable) to resolve bond angles and stereoelectronic effects .
Advanced: How do substituents (ethylphenyl, thiophene) influence the compound’s bioactivity?
Answer:
- Ethylphenyl group : Enhances lipophilicity, improving membrane permeability (logP ~3.2 calculated via PubChem). This group may stabilize π-π stacking with aromatic residues in target proteins .
- Thiophene moiety : Introduces sulfur-based hydrogen bonding and potential metal coordination (e.g., with Zn<sup>2+</sup> in enzymes), critical for enzyme inhibition .
Methodological approach :- SAR studies : Synthesize analogs (e.g., replacing ethyl with methoxy) and compare IC50 values in enzyme assays .
- Computational docking : Use AutoDock Vina to model interactions with targets like kinase domains .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay variability : Use standardized protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
- Purity discrepancies : Validate compound purity (>95%) via HPLC and elemental analysis .
- Solubility effects : Test in multiple solvents (DMSO, PBS) and use surfactants (e.g., Tween-80) to mitigate aggregation .
Case example : Conflicting IC50 values in kinase inhibition may stem from ATP concentration differences—control via fixed [ATP] (1 mM) in assays .
Advanced: How is crystallographic data for this compound refined, and what challenges exist?
Answer:
- Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.
- Refinement with SHELXL :
- Thermal parameters : Anisotropic refinement for non-H atoms.
- Disorder modeling : Split positions for flexible ethylphenyl/thiophene groups .
Challenges : - Twinned crystals : Apply Hooft parameter validation in PLATON.
- Weak diffraction : Optimize cryoprotection (e.g., glycerol) and data merging in XDS .
Basic: What are the compound’s solubility and stability profiles under experimental conditions?
Answer:
- Solubility :
- DMSO: >50 mg/mL (preferred for stock solutions).
- Aqueous buffers: <0.1 mg/mL; enhance with cyclodextrins or co-solvents .
- Stability :
- pH sensitivity : Stable at pH 6–8 (verified via LC-MS over 72 hrs).
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation .
Advanced: How to design experiments to probe its mechanism of action in cancer models?
Answer:
- In vitro :
- Cell cycle analysis : Flow cytometry with PI staining (e.g., G2/M arrest in HeLa cells) .
- Apoptosis assays : Annexin V-FITC/PI dual staining.
- In vivo :
- Target identification :
- Pull-down assays : Biotinylated compound + streptavidin beads followed by LC-MS/MS .
Advanced: What computational methods predict metabolic pathways and toxicity?
Answer:
- Metabolism prediction : Use GLORYx or ADMET Predictor™ to identify CYP450 oxidation sites (e.g., ethylphenyl hydroxylation) .
- Toxicity screening :
- hERG inhibition : Patch-clamp assays or Schrödinger’s QikProp (predicted IC50 >10 µM).
- Ames test : Assess mutagenicity via Salmonella typhimurium TA100 strain .
Basic: How to troubleshoot low yields in large-scale synthesis?
Answer:
- Scale-up challenges :
- Heat dissipation : Use jacketed reactors for exothermic CuAAC reactions.
- Azide safety : Employ flow chemistry to minimize handling .
- Byproduct analysis :
- LC-MS : Identify unreacted alkyne/azide and optimize stoichiometry.
- Recrystallization : Use ethyl acetate/hexane (3:1) for purity >90% .
Advanced: What formulation strategies enhance bioavailability for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
